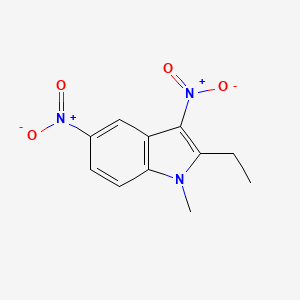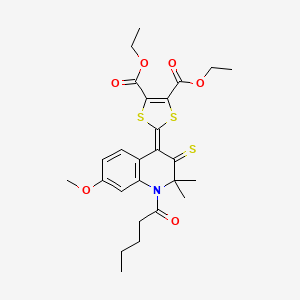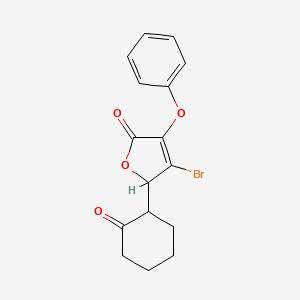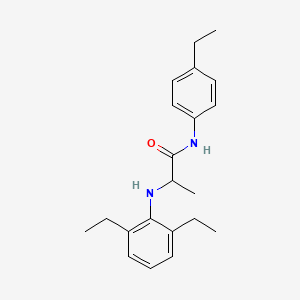
Hydroxymethyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyldiazene is a chemical compound characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to a diazene moiety (HN=NH)
Métodos De Preparación
Hydroxymethyldiazene can be synthesized through several methods. One common approach involves the reaction of formaldehyde with hydrazine under controlled conditions. The reaction typically proceeds as follows: [ \text{H₂NNH₂} + \text{CH₂O} \rightarrow \text{HN=NH-CH₂OH} ]
In industrial settings, the synthesis of this compound may involve more complex procedures, including the use of catalysts and specific reaction conditions to optimize yield and purity. The mechanochemical approach and solid-state melt reactions are also explored for the preparation of hydrazone derivatives .
Análisis De Reacciones Químicas
Hydroxymethyldiazene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazene moiety can be reduced to form hydrazine derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydroxymethyldiazene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydroxymethyldiazene involves its interaction with molecular targets through its diazene and hydroxymethyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Hydroxymethyldiazene can be compared with other similar compounds, such as diimide (HN=NH) and azobenzene derivatives. While diimide is a simpler molecule with only the diazene moiety, this compound has the additional hydroxymethyl group, which imparts unique chemical properties and reactivity. Azobenzene derivatives, on the other hand, have aromatic rings attached to the diazene moiety, leading to different applications and properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Propiedades
Número CAS |
92219-55-1 |
|---|---|
Fórmula molecular |
CH4N2O |
Peso molecular |
60.056 g/mol |
Nombre IUPAC |
diazenylmethanol |
InChI |
InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2 |
Clave InChI |
YAHQGPVDZBJVST-UHFFFAOYSA-N |
SMILES canónico |
C(N=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)

![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)


![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)



